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Compound of Interest

Compound Name: Draflazine

Cat. No.: B1670937 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structure-activity relationships (SAR) of

Draflazine, a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1). By

modulating the uptake of adenosine, Draflazine and its analogs have significant therapeutic

potential in areas such as cardiovascular disease and oncology. This document synthesizes

key quantitative data, experimental protocols, and the underlying biological pathways to serve

as a comprehensive resource for professionals in drug discovery and development.

Introduction to Draflazine and its Mechanism of
Action
Draflazine is a high-affinity inhibitor of ENT1, a bidirectional transporter responsible for the

movement of nucleosides like adenosine across cell membranes. By blocking ENT1,

Draflazine effectively increases the extracellular concentration of adenosine.[1] This elevation

in extracellular adenosine allows it to activate its various G-protein coupled receptors (A1, A2A,

A2B, A3), leading to a range of physiological effects, including vasodilation and anti-

inflammatory responses.[2][3] The development of potent and selective ENT1 inhibitors is a key

strategy for harnessing the therapeutic benefits of adenosine signaling.[4]

Core Pharmacophore and Structure-Activity
Relationships
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The SAR of Draflazine and its analogs reveals critical molecular features required for high-

affinity interaction with ENT1. The core structure can be deconstructed into several key

components, with modifications to each influencing potency and selectivity.

Key findings from SAR studies indicate:

A Hydrophobic Group: The presence of a hydrophobic moiety is crucial for high-affinity

binding to ENT1.[5]

Piperazine Ring: The aminocarbonyl group's position on the piperazine ring significantly

affects the inhibitor's ability to discriminate between species (e.g., human vs. mouse ENT1).

[5]

Alkyl Chain Length: For high-affinity interactions with the ENT1 transporter (also known as

es), a 5-carbon chain connecting the piperazine to the hydrophobic group is optimal.

Conversely, a shorter alkyl chain can enhance binding to the ENT2 transporter (ei).[5]

Some derivatives of Draflazine have been shown to be 2- to 6-fold more selective for ENT2

over ENT1, highlighting the subtle structural modifications that can shift subtype selectivity.[6]

[7]

Quantitative Data Summary
The following table summarizes the inhibitory activities of Draflazine and a key analog against

human ENT1. The data is derived from radioligand binding assays, a standard method for

quantifying inhibitor affinity.
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Compound Target Assay Type Kᵢ (nmol/l) Reference

Draflazine

Human

Myocardial &

Erythrocyte

Nucleoside

Transporter

(ENT1)

[³H]-NBTI

Binding
4.5 [8]

Dipyridamole

Human

Myocardial &

Erythrocyte

Nucleoside

Transporter

(ENT1)

[³H]-NBTI

Binding
~45 [8]

As noted in the study, Draflazine's potency was approximately ten times greater than that of

Dipyridamole in both myocardial and erythrocyte membranes.[8]

A study of 15 Draflazine analogs demonstrated a wide range of affinities, spanning over a

1000-fold difference for ENT1 and ENT2 transporters. The selectivity (ENT1/ENT2 ratio) varied

dramatically, from 370 for the most ENT1-selective compound (R70527) to 0.17 for an ENT2-

selective analog (soluflazine).[5]

Experimental Protocols
The accurate determination of inhibitor potency relies on robust and well-defined experimental

protocols. The most common assays used in Draflazine SAR studies are radioligand binding

assays and nucleoside uptake inhibition assays.

4.1. Radioligand Binding Assay (Competitive Inhibition)

This method quantifies the affinity of a test compound by measuring its ability to displace a

known high-affinity radioligand from the target transporter.

Objective: To determine the inhibitory constant (Kᵢ) of Draflazine analogs for ENT1.
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Biological Material: Isolated cell membranes from human erythrocytes or ventricular

myocardium, which express ENT1.[8]

Radioligand: [³H]-nitrobenzylthioinosine ([³H]-NBTI), a high-affinity ENT1 probe.[8]

Protocol Outline:

Membrane Preparation: Homogenize tissue or cells in a cold lysis buffer and pellet the

membranes via centrifugation. Resuspend the final pellet in an appropriate assay buffer.[9]

Assay Incubation: In a multi-well plate, combine the membrane preparation, a fixed

concentration of [³H]-NBTI (e.g., 0.8 nmol/l), and varying concentrations of the test

compound (e.g., Draflazine).[8]

Equilibration: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60

minutes at 30°C).[9]

Separation: Rapidly separate bound from free radioligand by vacuum filtration through

glass fiber filters (e.g., GF/C filters presoaked in PEI).[9]

Quantification: Wash the filters with ice-cold buffer, dry them, and measure the trapped

radioactivity using a scintillation counter.[9]

Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound

concentration. Determine the IC₅₀ value (the concentration of inhibitor that displaces 50%

of the radioligand) using non-linear regression. Calculate the Kᵢ value using the Cheng-

Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ

is its dissociation constant.[9]

4.2. Nucleoside Uptake Inhibition Assay

This functional assay measures how effectively an inhibitor blocks the transport of a nucleoside

substrate into cells.

Objective: To determine the functional potency (IC₅₀) of Draflazine analogs in blocking ENT-

mediated transport.
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Cell Line: A cell line expressing the transporter of interest, such as HAP1 ENT2-knockout

cells for selective ENT1 analysis.[10]

Substrate: A radiolabeled nucleoside, such as [³H]-uridine.[5][10]

Protocol Outline:

Cell Culture: Plate cells in multi-well plates and grow to an appropriate confluency.

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the

test compound for a set period.

Uptake Initiation: Add the radiolabeled nucleoside substrate to initiate uptake and incubate

for a defined time (e.g., 10-20 minutes).

Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove

the extracellular substrate.

Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a

scintillation counter.

Data Analysis: Determine the IC₅₀ value by plotting the inhibition of uptake against the

inhibitor concentration.

Mandatory Visualizations
The following diagrams illustrate the key biological and experimental frameworks relevant to

Draflazine SAR studies.
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Draflazine's Mechanism of Action in Adenosine Signaling
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Caption: Draflazine inhibits ENT1, increasing extracellular adenosine and enhancing receptor

signaling.
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General Workflow for SAR Studies
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Caption: An iterative workflow for the design, synthesis, and evaluation of novel analogs.
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Key Structural Determinants for ENT Affinity

Structural Modification
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Caption: Logical relationships between structural features and their impact on transporter

affinity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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